molecular formula C16H22ClNO5 B2376339 Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)-3-hydroxypropanoate CAS No. 2044712-60-7

Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)-3-hydroxypropanoate

Cat. No.: B2376339
CAS No.: 2044712-60-7
M. Wt: 343.8
InChI Key: WJQZUSWGRJVCCG-UHFFFAOYSA-N
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Description

Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)-3-hydroxypropanoate is a chemical compound with the molecular formula C16H22ClNO5 and a molecular weight of 343.81 g/mol . This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Mechanism of Action

Target of Action

The primary target of Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)-3-hydroxypropanoate is currently unknown. This compound is a derivative of serine , an amino acid that plays a role in various biological processes, including protein synthesis and cellular function.

Mode of Action

As a serine derivative

Biochemical Pathways

Serine, from which this compound is derived, is involved in numerous biochemical pathways, including protein synthesis and cellular signaling . .

Result of Action

As a derivative of serine , it may have similar effects, such as participating in protein synthesis and cellular function.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC, reducing agents like NaBH4, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the carbonyl group yields an alcohol .

Scientific Research Applications

Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

    Industry: The compound is used in the development of new materials and chemical processes

Comparison with Similar Compounds

Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)-3-hydroxypropanoate can be compared with similar compounds such as:

Properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO5/c1-5-22-14(20)12(18-15(21)23-16(2,3)4)13(19)10-6-8-11(17)9-7-10/h6-9,12-13,19H,5H2,1-4H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQZUSWGRJVCCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C1=CC=C(C=C1)Cl)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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